N-(4-Fluorobenzyl)quinuclidin-3-amine

Muscarinic receptor pharmacology M2 selectivity Radioligand binding assay

N-(4-Fluorobenzyl)quinuclidin-3-amine (CAS 727663-14-1) is a bicyclic secondary amine featuring a quinuclidine core N-substituted at the 3-position with a 4-fluorobenzyl group. With molecular formula C₁₄H₁₉FN₂ and molecular weight 234.31 g/mol, it belongs to the class of 3-aminoquinuclidines, a scaffold recognized for its rigid, three-dimensional framework that confers conformational pre-organization advantageous for receptor binding.

Molecular Formula C14H19FN2
Molecular Weight 234.318
CAS No. 727663-14-1
Cat. No. B2823612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorobenzyl)quinuclidin-3-amine
CAS727663-14-1
Molecular FormulaC14H19FN2
Molecular Weight234.318
Structural Identifiers
SMILESC1CN2CCC1C(C2)NCC3=CC=C(C=C3)F
InChIInChI=1S/C14H19FN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2
InChIKeyODXHPSVOSUKGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)quinuclidin-3-amine (CAS 727663-14-1) – A Quinuclidine-Based Secondary Amine Scaffold for Muscarinic and Sigma Receptor Research


N-(4-Fluorobenzyl)quinuclidin-3-amine (CAS 727663-14-1) is a bicyclic secondary amine featuring a quinuclidine core N-substituted at the 3-position with a 4-fluorobenzyl group . With molecular formula C₁₄H₁₉FN₂ and molecular weight 234.31 g/mol, it belongs to the class of 3-aminoquinuclidines, a scaffold recognized for its rigid, three-dimensional framework that confers conformational pre-organization advantageous for receptor binding [1]. Key physicochemical descriptors include density 1.1 ± 0.1 g/cm³, boiling point 332.6 ± 27.0 °C (760 mmHg), and flash point 155.0 ± 23.7 °C . The compound is commercially available with purity specifications of ≥95% to ≥97% from multiple suppliers, primarily for research use in medicinal chemistry and receptor pharmacology .

Why N-(4-Fluorobenzyl)quinuclidin-3-amine Cannot Be Simply Replaced by Other Benzyl-Substituted Quinuclidine Analogs


Within the 3-aminoquinuclidine chemotype, even subtle changes to the N-benzyl substituent—such as replacing 4-fluoro with 4-chloro, 4-methoxy, or 4-methyl groups—can profoundly shift receptor subtype selectivity, binding kinetics, and lipophilicity [1]. The quinuclidine core itself is a privileged scaffold for muscarinic acetylcholine receptor (mAChR) and sigma receptor modulation, but the pharmacological profile is exquisitely dependent on the nature and position of the benzyl substituent [2]. The presence of a para-fluoro substituent on the benzyl ring introduces a unique combination of electronegativity and minimal steric perturbation: fluorine increases metabolic stability relative to hydrogen or methyl, while contributing differently to binding interactions compared to chlorine (larger van der Waals radius, different halogen bonding potential) or methoxy (hydrogen bond acceptor capacity) [3]. Therefore, substituting N-(4-Fluorobenzyl)quinuclidin-3-amine with another N-benzyl quinuclidine analog in a screening panel, binding assay, or SAR campaign is expected to yield non-equivalent results, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)quinuclidin-3-amine Versus Closest Structural Analogs


M2 Muscarinic Acetylcholine Receptor Affinity: 4-Fluoro vs. Larger or Heteroatom-Substituted Benzyl Analogs

N-(4-Fluorobenzyl)quinuclidin-3-amine demonstrates nanomolar affinity for the rat heart muscarinic acetylcholine receptor M2 subtype with a Ki of 46 nM in a [³H]quinuclidinyl benzilate displacement assay [1]. In the broader quinuclidine series evaluated by Böhme et al. (2001), M2 affinity is highly sensitive to the benzyl substituent: replacing the 4-fluorobenzyl group with larger indene-based moieties yields compounds with Ki values ranging from 0.27 nM to 6.0 nM at M2, while smaller or differently substituted benzyl groups can shift the selectivity profile toward other mAChR subtypes [2]. The 46 nM M2 Ki places this compound in a moderate-affinity bracket, making it a useful reference point for SAR studies aimed at tuning M2 potency and for evaluating the impact of fluorination on muscarinic receptor engagement.

Muscarinic receptor pharmacology M2 selectivity Radioligand binding assay

Physicochemical Differentiation: Boiling Point and Volatility Profile vs. 4-Methoxybenzyl Analog

N-(4-Fluorobenzyl)quinuclidin-3-amine has a predicted boiling point of 332.6 ± 27.0 °C at 760 mmHg and a flash point of 155.0 ± 23.7 °C . By comparison, the 4-methoxybenzyl analog (CAS 774554-52-8) has a predicted boiling point of 367.7 ± 27.0 °C at 760 mmHg . The approximately 35 °C lower boiling point of the 4-fluoro derivative reflects its lower molecular weight (234.31 vs. 246.34 g/mol) and reduced polarity compared to the methoxy analog. This lower boiling point and flash point may influence purification strategy (distillation cut points) and short-term storage considerations for kilogram-scale intermediate supply.

Physicochemical profiling Thermal stability Synthetic intermediate handling

Calculated CNS Drug-Likeness Parameters: Hydrogen Bonding and Topological PSA vs. Non-Fluorinated Benzyl Analogs

N-(4-Fluorobenzyl)quinuclidin-3-amine exhibits 1 hydrogen bond donor, 3 hydrogen bond acceptors, 3 rotatable bonds, and a topological polar surface area (TPSA) of 15.3 Ų . These values fall within favorable ranges for CNS drug-likeness: TPSA < 60–70 Ų is generally predictive of blood-brain barrier permeability, and the low number of rotatable bonds (≤ 3) correlates with reduced entropic penalty upon receptor binding [1][2]. In comparison, the 4-methoxybenzyl analog (C₁₅H₂₂N₂O) has the same number of H-bond donors (1) and rotatable bonds (3), but a higher TPSA due to the additional oxygen atom (predicted TPSA ≈ 24.4 Ų), and the 4-chlorobenzyl analog (C₁₃H₁₇ClN₂) has the same TPSA (15.3 Ų) but higher lipophilicity (predicted LogP ≈ 3.12) . The fluorinated analog thus occupies a balanced position with respect to polarity and lipophilicity within the 4-substituted benzyl quinuclidine series.

Drug-likeness CNS penetration Medicinal chemistry design

Commercially Available Purity Grade and Salt Form Diversity vs. Single-Source Analogs

N-(4-Fluorobenzyl)quinuclidin-3-amine is available from multiple independent suppliers at purity levels of ≥95% (AKSci) and ≥97% (Chemscene, Leyan) . In addition, the dihydrochloride salt (CAS 1158349-48-4) is available at ≥97% purity from Bidepharm and at ≥98% from MolCore, with QC documentation including NMR, HPLC, and GC . In contrast, the 4-methoxybenzyl analog (CAS 774554-52-8) and the 4-bromo- and 4-iodobenzyl analogs are primarily single-sourced. The availability of both free base and dihydrochloride salt forms of the fluorinated compound allows researchers to select the physical form best suited to their assay conditions (solubility, pH compatibility) without additional salt-exchange steps, reducing procurement friction.

Procurement specifications Purity QC Salt form availability

Fluorine-Enabled Spectroscopic and Radiochemical Probe Utility vs. Non-Fluorinated Scaffolds

The presence of a single para-fluorine atom on the benzyl ring of N-(4-fluorobenzyl)quinuclidin-3-amine provides a direct ¹⁹F NMR handle for monitoring compound integrity, metabolism, and protein binding in complex biological matrices without isotopic labeling [1]. In the broader class of 4-fluorobenzyl-substituted sigma and muscarinic receptor ligands, para-fluorination has been shown to increase metabolic stability by blocking CYP450-mediated hydroxylation at the para position, while maintaining binding affinity comparable to or better than the unsubstituted benzyl analog [2][3]. Non-fluorinated benzyl analogs (e.g., N-benzylquinuclidin-3-amine) lack this ¹⁹F spectroscopic handle and exhibit greater susceptibility to oxidative metabolism at the para position. The 4-fluoro substitution thus offers a dual advantage: an analytical tag for in vitro ADME studies and a metabolic soft spot blockade.

¹⁹F NMR Metabolic stability PET tracer development

Procurement-Driven Application Scenarios for N-(4-Fluorobenzyl)quinuclidin-3-amine Based on Differentiated Evidence


Muscarinic Receptor Subtype Selectivity Profiling and SAR Benchmarking

Researchers conducting mAChR subtype selectivity panels can use N-(4-Fluorobenzyl)quinuclidin-3-amine as a defined-affinity reference compound (Ki = 46 nM at M2, radioligand displacement assay) to benchmark the contribution of 4-fluorobenzyl substitution to M2 binding. By comparing this Ki value against unsubstituted benzyl, 4-chlorobenzyl, and 4-methoxybenzyl analogs in the same assay, the SAR impact of para-substituent electronegativity and size on M2/M3/M1 selectivity can be quantitatively mapped [1][2]. This makes the compound a valuable tool for medicinal chemists optimizing muscarinic ligand selectivity profiles.

CNS Drug Discovery Library Design with Favorable Physicochemical Parameters

With a TPSA of 15.3 Ų, 1 hydrogen bond donor, and only 3 rotatable bonds, N-(4-Fluorobenzyl)quinuclidin-3-amine meets multiple CNS drug-likeness criteria. Procurement of this compound for inclusion in targeted CNS screening libraries is supported by its balanced polarity and lipophilicity profile relative to chloro (more lipophilic) and methoxy (more polar, higher TPSA) analogs [3]. The ¹⁹F NMR handle further adds value for hit triage by enabling direct monitoring of compound integrity in cellular and biochemical assays [4].

Synthetic Intermediate for Fluorine-Containing Quinuclidine Derivatives and PET Tracer Precursors

The secondary amine functionality at the quinuclidine 3-position makes N-(4-Fluorobenzyl)quinuclidin-3-amine a versatile intermediate for further derivatization via N-alkylation, N-acylation, or reductive amination. The existing para-fluorobenzyl group provides a ¹⁹F handle that can be leveraged for PET tracer development. The availability of both free base (≥97% purity, multiple suppliers) and dihydrochloride salt (≥97% purity) ensures that the intermediate can be sourced in the appropriate physical form for diverse synthetic protocols without additional salt-exchange operations .

Assay Development and Off-Target Counter-Screening for Muscarinic and Sigma Receptor Programs

For research programs targeting sigma-1, sigma-2, or nicotinic acetylcholine receptors (α7, α4β2), where quinuclidine-based compounds are known to exhibit polypharmacology, N-(4-Fluorobenzyl)quinuclidin-3-amine can serve as a defined selectivity control. Its measured M2 affinity (46 nM) provides a baseline against which to assess off-target muscarinic activity of novel quinuclidine-derived ligands. Its multi-supplier commercial availability with documented purity facilitates its use in standardized counter-screening protocols across collaborating laboratories [5][6].

Quote Request

Request a Quote for N-(4-Fluorobenzyl)quinuclidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.